molecular formula C25H26N2O3S B6493818 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 941912-06-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B6493818
CAS No.: 941912-06-7
M. Wt: 434.6 g/mol
InChI Key: ZPLNKZDNOBGKAQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic small molecule that incorporates a sulfonamide functional group, a versatile scaffold known for diverse biological activities . This compound is designed for investigational use in biochemical and pharmacological research. Its molecular structure, which merges a tetrahydroquinolinone system with an isopropyl-substituted benzene sulfonamide, suggests potential as a candidate for exploring enzyme inhibition and receptor modulation. Researchers may find value in investigating its mechanism of action, as sulfonamides are known to exhibit their effects by interfering with essential biological pathways, such as inhibiting enzymes like carbonic anhydrase or dihydropteroate synthetase in bacterial systems . The specific integration of the 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline moiety may confer unique selectivity and physicochemical properties, making this compound of particular interest for structure-activity relationship (SAR) studies in medicinal chemistry. It is intended for use in in vitro assays and early-stage research to elucidate its potential interactions with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-18(2)20-8-12-23(13-9-20)31(29,30)26-22-11-14-24-21(16-22)10-15-25(28)27(24)17-19-6-4-3-5-7-19/h3-9,11-14,16,18,26H,10,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNKZDNOBGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a tetrahydroquinoline core and a sulfonamide moiety, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C23H26N2O2S\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

Key Structural Features

FeatureDescription
Tetrahydroquinoline CoreProvides a scaffold for biological activity
Benzyl GroupEnhances lipophilicity and potential receptor interactions
Sulfonamide MoietyKnown for its ability to inhibit enzymes

The biological activity of this compound primarily involves inhibition of specific enzymes. This compound may compete with adenosine triphosphate (ATP) for binding at enzyme active sites, particularly kinases. Such interactions can disrupt cellular signaling pathways, leading to various biological effects including:

  • Anticancer properties : Potential inhibition of tumor growth by targeting cancer cell signaling.
  • Anti-inflammatory effects : Modulation of inflammatory pathways through COX inhibition.

Biological Activity Studies

Recent studies have shown that derivatives of sulfonamides exhibit significant biological activities. For example, sulfonamide compounds have been evaluated for their effects on perfusion pressure and coronary resistance using isolated rat heart models. These studies indicate that certain sulfonamides can decrease perfusion pressure in a time-dependent manner, suggesting cardiovascular implications .

Case Study: COX Inhibition

A related study evaluated the COX-2 inhibitory activity of similar compounds. For instance, a derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating its potential as an anti-inflammatory agent . Although less potent than celecoxib (80.1% inhibition at 1 μM), these findings suggest that the compound may possess therapeutic value in managing inflammatory diseases.

Comparative Analysis

To understand the biological implications better, we can compare this compound with other related compounds:

Compound NameMolecular FormulaBiological Activity
N-(1-benzyl-2-oxo...C23H26N2O2SPotential anticancer and anti-inflammatory
4-(E)-2-{3-(4-methoxyphenyl)...C20H18N2O3SCOX-2 inhibitor (47.1% at 20 μM)
4-(2-aminoethyl)-benzenesulfonamideC10H14N2O2SDecreased perfusion pressure

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a tetrahydroquinoline core exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. The quinoline structure is known for its ability to intercalate DNA, which can inhibit replication and transcription processes critical for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide moiety in the compound enhances its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The incorporation of the tetrahydroquinoline structure may also provide additional mechanisms of action against resistant strains of bacteria .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase or other hydrolases, which are crucial in various biological processes including respiration and acid-base balance in organisms .

Molecular Targeting

The unique structure allows for selective targeting of molecular pathways in cells. Researchers have utilized this compound to study its effects on protein interactions and signal transduction mechanisms. It has been shown to modulate the activity of certain kinases and phosphatases, which are critical in cancer and metabolic diseases .

Drug Development

This compound serves as a lead structure for developing new therapeutics. Its modifications can lead to analogs with improved efficacy and selectivity against specific targets, making it a valuable scaffold in drug discovery programs aimed at treating cancer and infectious diseases .

Polymer Chemistry

The sulfonamide group enhances the solubility and processability of polymers synthesized from this compound. Research has explored its use in creating functionalized polymers that can be applied in drug delivery systems or as coatings with antimicrobial properties .

Sensor Development

Due to its ability to interact with various biomolecules, derivatives of this compound have been investigated for use in biosensors. These sensors can detect specific biological markers or environmental changes, providing real-time monitoring capabilities in clinical and environmental settings .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityThe compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant growth inhibition .
Study BInvestigate antimicrobial efficacyDemonstrated effectiveness against multiple strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Study CAssess enzyme inhibitionFound to inhibit carbonic anhydrase with an IC50 value comparable to established inhibitors used in therapy .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide, we compare it with three compounds: HC-030031, CHEM-5861528, and Baxdrostat.

Structural and Functional Comparison Table

Compound Name Key Structural Features Molecular Formula Molecular Weight Target/Activity (IC₅₀) Therapeutic Area
This compound Tetrahydroquinoline, sulfonamide, isopropyl Likely C₂₅H₂₅N₃O₃S ~463.5 g/mol* Not specified Hypothesized: Inflammation
HC-030031 Purine core, acetamide, methyl/butyl substituents C₁₈H₂₁N₅O₃ 363.39 g/mol TRPA1 antagonist (4–10 μM) Asthma, inflammation
CHEM-5861528 Purine core, acetamide, butan-2-yl substituent C₂₀H₂₅N₅O₃ 391.45 g/mol TRPA1 antagonist (4–10 μM) Inflammation, pain
Baxdrostat [(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide] Tetrahydroquinoline, tetrahydroisoquinoline, propionamide C₂₂H₂₅N₃O₂ 363.45 g/mol Not specified (likely CNS/cardiovascular) Hypertension, CNS disorders

Key Observations

Structural Divergence: The target compound’s sulfonamide group distinguishes it from HC-030031 and CHEM-5861528, which feature acetamide linkages. The isopropyl substituent on the benzene ring may increase lipophilicity compared to HC-030031’s methyl/butyl groups, possibly improving membrane permeability . Baxdrostat’s tetrahydroisoquinoline scaffold and propionamide group suggest divergent target engagement (e.g., aldosterone synthase inhibition) compared to the sulfonamide-based TRPA1 antagonists .

Activity and Selectivity :

  • HC-030031 and CHEM-5861528 demonstrate TRPA1 antagonism with IC₅₀ values of 4–10 μM, validated in asthma and pain models . The target compound’s sulfonamide group could modulate TRPA1 or related targets (e.g., COX-2) but lacks direct evidence.
  • Baxdrostat’s structural complexity implies activity in hypertension or neurological disorders, though mechanistic details are unspecified .

Therapeutic Implications :

  • TRPA1 antagonists (e.g., HC-030031) are promising for inflammatory diseases, while sulfonamide derivatives often target enzymes like carbonic anhydrases or proteases. The target compound’s hybrid structure may bridge these applications.
  • Baxdrostat’s safety profile (CAS 1428652-17-8) suggests regulatory compliance for lab use, but its clinical relevance remains unclear .

Preparation Methods

Cyclocondensation of Aminobenzaldehyde Derivatives

A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones under acidic conditions yields the tetrahydroquinoline skeleton. For example, reacting 2-amino-5-nitrobenzaldehyde with cyclohexanone in the presence of sulfuric acid generates the bicyclic framework. Subsequent reduction of the nitro group and benzylation at the N1 position completes the core structure.

Benzylation and Oxidation

Benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Oxidation of the resulting tertiary amine to the 2-oxo derivative is performed with potassium permanganate or oxone in aqueous acetone, yielding the 2-oxo-tetrahydroquinoline intermediate.

Preparation of 4-Isopropylbenzenesulfonyl Chloride

The sulfonamide precursor, 4-isopropylbenzenesulfonyl chloride, is synthesized via chlorosulfonation of cumene (isopropylbenzene). Key steps include:

Chlorosulfonation Reaction

Cumene is treated with chlorosulfonic acid at 0–5°C, forming the sulfonic acid intermediate. Subsequent reaction with thionyl chloride converts the sulfonic acid to the sulfonyl chloride. The reaction must be conducted under anhydrous conditions to prevent hydrolysis.

Reaction Parameter Optimal Value
Temperature0–5°C (chlorosulfonation)
SolventDichloromethane
Reaction Time4–6 hours
Yield65–70%

Sulfonamide Coupling Reaction

The final step involves coupling the tetrahydroquinoline amine with 4-isopropylbenzenesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism:

Reaction Conditions

The amine (1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) is dissolved in dichloromethane (DCM) and cooled to 0°C. A solution of the sulfonyl chloride in DCM is added dropwise, followed by triethylamine to scavenge HCl. The mixture is stirred for 12–18 hours at room temperature.

Purification and Isolation

Post-reaction workup includes washing with dilute HCl to remove unreacted amine, followed by water washes. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from methanol/water. Typical yields range from 50% to 65%.

Optimization Strategies for Improved Yield

Several factors critically influence the efficiency of the coupling reaction:

Solvent Effects

Polar aprotic solvents like DCM or THF enhance sulfonyl chloride reactivity compared to non-polar solvents. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the sulfonyl chloride.

Stoichiometry and Base Selection

A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions. Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior HCl sequestration capability.

Temperature Control

Maintaining low temperatures (0–5°C) during the initial mixing prevents exothermic decomposition of the sulfonyl chloride. Gradualent warming to room temperature ensures complete reaction.

Analytical Characterization

Post-synthesis characterization employs spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.82 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 4.62 (s, 2H, benzyl CH₂), and 2.95–3.10 (m, 1H, isopropyl CH).

  • ¹³C NMR : Carbonyl (C=O) resonance at δ 170.5 ppm and sulfonamide sulfur-linked carbons at δ 44.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 447.1842 (calculated for C₂₅H₂₇N₂O₃S⁺: 447.1845), confirming the molecular formula.

Challenges and Troubleshooting

Common synthetic challenges include:

Sulfonyl Chloride Hydrolysis

Exposure to moisture leads to hydrolysis, forming the inactive sulfonic acid. Rigorous drying of glassware and solvents mitigates this issue .

Q & A

Q. Table 1: Key Synthesis Parameters

StepOptimal ConditionsYield RangePurity (%)
SulfonylationDCM, 25°C, 12h, triethylamine65–75%≥95
CyclizationReflux in THF, 48h70–80%≥90
Final PurificationEthyl acetate/hexane (3:7) chromatography85–90%≥98

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 10–11 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 463.18) .
  • FT-IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase inhibition) to quantify IC50 values under standardized conditions .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure direct interactions with targets (e.g., dihydropteroate synthase) .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like cell lines (e.g., HEK293 vs. HeLa) or assay pH .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or isopropyl groups to assess impact on bioactivity .
  • Scaffold Hybridization : Fuse tetrahydroquinoline with heterocycles (e.g., pyridine) to enhance target selectivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with enzymes like carbonic anhydrase IX .

Q. Table 2: SAR Trends for Analogues

Modification SiteActivity Change (vs. Parent Compound)Mechanism Insight
Benzyl → p-Fluorobenzyl2× ↑ Anti-inflammatory activityEnhanced hydrophobic interactions
Isopropyl → Cyclohexyl50% ↓ Enzyme inhibitionSteric hindrance at active site

Basic: How do solubility and stability profiles influence formulation design?

Answer:

  • Solubility : Test in PBS (pH 7.4) and DMSO; poor aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (liposomes) or co-solvents (PEG 400) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal sensitivity to hydrolysis; lyophilization improves shelf life .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier penetration .
  • CYP450 Interaction Screening : Schrödinger’s QikProp identifies CYP3A4 metabolism hotspots .
  • MD Simulations : GROMACS models 100-ns trajectories to assess protein-ligand stability in physiological conditions .

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